Pterisolic acid F

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

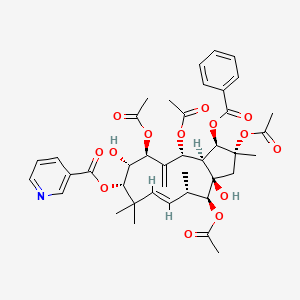

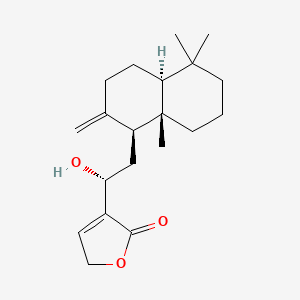

Pterisolic acid F is a natural product from Pteris semipinnata .

Synthesis Analysis

Pterisolic acid F can be isolated from the ethanol extract of the fern Pteris semipinnata (Pteridaceae) . Six new ent-15-oxokauran-19-oic acid derivatives, named pterisolic acids A-F, were isolated from the ethanol extract of the fern Pteris semipinnata (Pteridaceae), and the structures of these new ent-kauranoids were elucidated on the basis of extensive spectroscopic studies and single crystal X-ray diffraction analysis .Molecular Structure Analysis

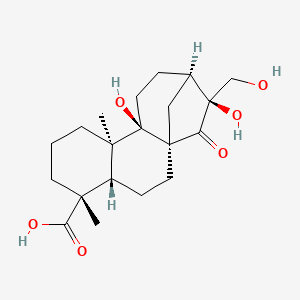

The molecular weight of Pterisolic acid F is 366.45 and its formula is C20H30O6 . The structure of these new ent-kauranoids were elucidated on the basis of extensive spectroscopic studies and single crystal X-ray diffraction analysis .Chemical Reactions Analysis

Six new ent-15-oxokauran-19-oic acid derivatives, named pterisolic acids A-F, were isolated from the ethanol extract of the fern Pteris semipinnata (Pteridaceae), and the structures of these new ent-kauranoids were elucidated on the basis of extensive spectroscopic studies and single crystal X-ray diffraction analysis .科学的研究の応用

Medicine: Anticancer Potential

Pterisolic acid F, derived from the fern Pteris semipinnata, has shown promise in the field of medicine, particularly in cancer research. Studies have indicated that compounds from this fern can inhibit the growth of human colorectal carcinoma cells . This suggests that Pterisolic acid F may have potential as a chemotherapeutic agent, warranting further investigation into its mechanism of action and efficacy in cancer treatment.

Agriculture: Plant Growth and Protection

In agriculture, Pterisolic acid F could be explored for its effects on plant growth and protection. The bioactive compounds in ferns like Pteris semipinnata have been studied for their potential to act as natural pesticides or to enhance plant resistance to diseases and pests . Research into Pterisolic acid F’s specific roles could lead to more sustainable agricultural practices.

Environmental Science: Bioremediation

The application of Pterisolic acid F in environmental science could be significant, especially in bioremediation. Ferns are known to survive in contaminated soils with heavy metals, suggesting that their compounds may assist in the detoxification and restoration of polluted environments . Pterisolic acid F’s role in such processes could be pivotal.

Material Science: Biomaterials Development

In material science, Pterisolic acid F might contribute to the development of new biomaterials. The structural properties of ent-kaurane diterpenoids, to which Pterisolic acid F belongs, could inspire the synthesis of novel materials with specific characteristics suitable for medical or industrial applications .

Biochemistry: Enzyme Inhibition

Biochemically, Pterisolic acid F could be investigated for its enzyme inhibition properties. Many diterpenoids interact with enzymes and receptors, affecting various biochemical pathways. Understanding how Pterisolic acid F interacts with these biological molecules could lead to new insights into cellular processes and disease mechanisms .

Pharmacology: Drug Development

Lastly, in pharmacology, Pterisolic acid F’s bioactive profile suggests it could be a candidate for drug development. Its potential effects on various cellular pathways could be harnessed to treat diseases beyond cancer, such as inflammatory or neurodegenerative disorders . Further pharmacological studies could elucidate its therapeutic potential.

作用機序

Target of Action

Pterisolic Acid F is an ent-kaurane diterpenoid The primary target of Pterisolic Acid F is not explicitly mentioned in the available literature

Mode of Action

The exact mode of action of Pterisolic Acid F is currently unknown. It is derived from ent-15-oxokauran-19-oic acid . The interaction of Pterisolic Acid F with its targets and the resulting changes are areas that require further investigation.

Biochemical Pathways

It is known that the genus pteris, from which pterisolic acid f is derived, is a rich source of bioactive ent-kaurane diterpenoids . These compounds are known to interact with various biochemical pathways, but the specific pathways affected by Pterisolic Acid F remain to be elucidated.

特性

IUPAC Name |

(1R,4S,5R,9R,10R,13R,14S)-10,14-dihydroxy-14-(hydroxymethyl)-5,9-dimethyl-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O6/c1-16(15(23)24)6-3-7-17(2)13(16)5-8-18-10-12(4-9-20(17,18)26)19(25,11-21)14(18)22/h12-13,21,25-26H,3-11H2,1-2H3,(H,23,24)/t12-,13-,16-,17-,18+,19-,20-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEXISWHCLDQHNE-XPDSNTSVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC34C2(CCC(C3)C(C4=O)(CO)O)O)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCC[C@@]2([C@@H]1CC[C@]34[C@]2(CC[C@H](C3)[C@@](C4=O)(CO)O)O)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-10-[3-(4,4-dimethylpiperazin-4-ium-1-yl)propyl]phenothiazine;4-hydroxy-4-oxobut-2-enoate](/img/structure/B1151685.png)

![(2S,5R,6R)-6-[[(2R)-2-amino-2-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1151688.png)